molecular formula C16H19N5 B2943798 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-88-3

1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2943798
CAS RN: 872622-88-3
M. Wt: 281.363
InChI Key: QTFGPXXEHUUIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C19H25N5 . It is also known by other names such as S3QEL-2 . This compound has been studied for its potential anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-amine core with a 3,4-dimethylphenyl group at the 1-position and a propyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are both 323.21099582 g/mol . The topological polar surface area is 46.8 Ų .

Mechanism of Action

Target of Action

The primary target of 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as S3QEL 2, is the outer Q-binding site of the mitochondrial respiratory complex III (IIIQo) . This site is the primary source of mitochondrial reactive oxygen species (ROS), which are implicated in a broad range of ROS-mediated signaling and pathology .

Mode of Action

S3QEL 2 acts as a selective inhibitor of superoxide production from the IIIQo site . It does this without altering oxidative phosphorylation, meaning it can reduce the production of harmful ROS without disrupting the essential process of energy production within the cell .

Biochemical Pathways

By inhibiting superoxide production at the IIIQo site, S3QEL 2 can influence several biochemical pathways. For instance, it can lower the induction of Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that responds to decreased oxygen in the cellular environment . This can have downstream effects on a variety of cellular processes, including cell survival, angiogenesis, and energy metabolism .

Result of Action

The inhibition of superoxide production by S3QEL 2 can have several beneficial effects at the molecular and cellular levels. For example, it has been shown to protect against ROS-induced, JNK-mediated cell stress in pancreatic beta-cells . It can also decrease the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .

Action Environment

The action, efficacy, and stability of S3QEL 2 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s ability to inhibit superoxide production without disrupting oxidative phosphorylation suggests that it may be particularly effective in environments where ROS production is high, such as in cells under oxidative stress .

Future Directions

The future directions for this compound could involve further studies on its anticancer activity and its effects on EGFR and ErbB2 receptor tyrosine kinases . Additionally, more research could be done to determine its synthesis process and its safety profile.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-4-7-17-15-14-9-20-21(16(14)19-10-18-15)13-6-5-11(2)12(3)8-13/h5-6,8-10H,4,7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFGPXXEHUUIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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